1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride
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Overview
Description
“1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride” is a chemical compound with the molecular formula C13H21ClN2O . It has a molecular weight of 256.78 . The IUPAC name for this compound is 1-(4-methoxybenzyl)-4-piperidinamine hydrochloride .
Molecular Structure Analysis
The InChI code for “1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride” is 1S/C13H20N2O.ClH/c1-16-13-4-2-11(3-5-13)10-15-8-6-12(14)7-9-15;/h2-5,12H,6-10,14H2,1H3;1H . This indicates that the compound has a piperidine ring, which is substituted at the 4-position with an amine group and a 4-methoxybenzyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride” include a molecular weight of 220.31 g/mol, a computed XLogP3-AA of 1.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 3, and a topological polar surface area of 38.5 Ų .
Scientific Research Applications
Ligand Synthesis and Structural Analysis
- Sila-Analogues of σ Ligands : A study discusses the synthesis of 1‘-organylspiro[indane-1,4‘-piperidine] derivatives, including 4-methoxybenzyl, as high-affinity, selective σ ligands. The sila-analogues, with a silicon atom replacing the carbon spirocenter, were synthesized and analyzed for their structure and pharmacological properties (Tacke et al., 2003).
Amines and Ester Synthesis
- Amino-Acid 4-Methoxybenzyl Esters : Research focusing on the synthesis of L-amino-acid 4-methoxybenzyl ester hydrochlorides through various chemical reactions, including interaction with 4-methoxybenzyl halides (Stelakatos & Argyropoulos, 1970).
Organic Chemistry and Reaction Kinetics
- Nucleophilic Substitution Studies : An investigation into the kinetics of nucleophilic substitution reactions involving compounds like 4-methoxybenzyl with various amines, providing insights into reaction mechanisms and substituent effects (Bernasconi & Bhattacharya, 2003).
Chemical Reaction Analysis
- Reactions with Alicyclic Amines : A kinetic study of reactions involving compounds such as 3-methoxyphenyl and 4-methoxybenzyl with alicyclic amines, contributing to a deeper understanding of organic reaction mechanisms (Castro et al., 2001).
Amide Protecting Group Modification
- Modification of Hmb Amide Protecting Group : Research on the reversible modification of the acid labile 2-hydroxy-4-methoxybenzyl (Hmb) amide protecting group, illustrating applications in peptide synthesis (Quibell et al., 1994).
Safety And Hazards
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperidin-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c1-16-13-4-2-11(3-5-13)10-15-8-6-12(14)7-9-15;/h2-5,12H,6-10,14H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKINEKKLLCPCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride |
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